molecular formula C18H23ClN8S B2682576 N-(3-chlorophenyl)-2-(4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)hydrazinecarbothioamide CAS No. 898623-30-8

N-(3-chlorophenyl)-2-(4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)hydrazinecarbothioamide

Katalognummer B2682576
CAS-Nummer: 898623-30-8
Molekulargewicht: 418.95
InChI-Schlüssel: XKPQOZJAQYJFCL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-chlorophenyl)-2-(4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)hydrazinecarbothioamide is a useful research compound. Its molecular formula is C18H23ClN8S and its molecular weight is 418.95. The purity is usually 95%.
BenchChem offers high-quality N-(3-chlorophenyl)-2-(4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)hydrazinecarbothioamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chlorophenyl)-2-(4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)hydrazinecarbothioamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antiviral Activity

One of the notable applications of derivatives closely related to N-(3-chlorophenyl)-2-(4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)hydrazinecarbothioamide is their antiviral activity against the yellow fever virus (YFV). In a study by Moskalenko et al. (2021), compounds synthesized from a similar base structure were found to inhibit YFV growth effectively at concentrations ≤10 mg/mL, with some substances achieving EC90 values in the range of 0.06 – 2.2 mg/mL. This suggests potential for treating severe viral diseases like yellow fever. The presence of alkyl substituents in certain positions significantly contributed to the inhibition effectiveness, demonstrating the compound's potential in antiviral drug development (Moskalenko et al., 2021).

Synthesis of Heterocyclic Compounds

Another application is in the synthesis of various heterocyclic compounds, which are crucial in the development of pharmaceuticals. For instance, Darehkordi and Ghazi (2013) explored the synthesis of hydrazine, carbothioamide derivatives, and their transformation into 4-oxothiozolidine derivatives, thiazole derivatives, and compounds containing multiple [1,2,4]triazole rings. These compounds serve as important and useful monomers for the synthesis of various dendrimers, highlighting the versatility of related structures in synthesizing complex organic molecules with potential applications in drug development and material science (Darehkordi & Ghazi, 2013).

Biological Investigations

Moreover, the compound has been involved in biological investigations such as the study by Abu-Melha (2018), where N-(pyridin-2-yl)hydrazinecarbothioamide, a molecule with a similar functional group arrangement, was synthesized and characterized. This study not only focused on the chemical synthesis but also evaluated the molecule's geometry optimization, vibrational frequencies, and potential biological interactions through molecular docking studies against bacterial strains, emphasizing the broader research interest in similar compounds for potential antimicrobial applications (Abu-Melha, 2018).

Antimicrobial and Anticancer Evaluation

Additionally, compounds derived from this chemical structure have been evaluated for their antibacterial and anticancer activities. For example, Bondock and Gieman (2015) synthesized derivatives that showed potent activity against various bacterial strains and cancer cell lines, highlighting the potential of such compounds in developing new treatments for infectious diseases and cancer (Bondock & Gieman, 2015).

Eigenschaften

IUPAC Name

1-(3-chlorophenyl)-3-[(4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-yl)amino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23ClN8S/c19-13-6-5-7-14(12-13)20-18(28)25-24-15-21-16(26-8-1-2-9-26)23-17(22-15)27-10-3-4-11-27/h5-7,12H,1-4,8-11H2,(H2,20,25,28)(H,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKPQOZJAQYJFCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC(=NC(=N2)NNC(=S)NC3=CC(=CC=C3)Cl)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chlorophenyl)-2-(4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)hydrazinecarbothioamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.